1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromophenyl group attached to the pyrazole ring, which is further modified with an amine group and exists as a hydrochloride salt. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction between 1,3-diketone and hydrazine hydrate in the presence of an acid catalyst can yield the pyrazole core.
Bromination: The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution. Bromination of the phenyl ring is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The amine group can be introduced via nucleophilic substitution reactions. The pyrazole derivative can be treated with an amine source under suitable conditions to form the desired amine.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is employed in biological assays to study its effects on different biological targets and pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of pyrazole-based compounds in biological systems.
Material Science: Pyrazole derivatives are explored for their potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
- 1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
- 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Uniqueness
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets. Additionally, the bromine atom can be a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14;/h1-6H,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIHTKXOORAKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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